BenchChemオンラインストアへようこそ!

Des[2-(2-thienylmethyl)] Eprosartan

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Des[2-(2-thienylmethyl)] Eprosartan (CAS 148674-34-4), also known as Dealkyl Eprosartan, SB 201972, or Eprosartan Impurity 3, is a structurally characterized process-related impurity of the antihypertensive drug Eprosartan, an angiotensin II AT₁ receptor antagonist. It is chemically defined as (E)-4-{[2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl]methyl}benzoic acid, with a molecular formula of C₁₈H₂₀N₂O₄ and a molecular weight of 328.4 g/mol, lacking the thienylmethyl moiety essential for Eprosartan's pharmacological activity.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
CAS No. 148674-34-4
Cat. No. B132613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes[2-(2-thienylmethyl)] Eprosartan
CAS148674-34-4
Synonyms(E)-4-[[2-Butyl-5-(2-carboxyethenyl)-1H-imidazol-1-yl]methyl]benzoic Acid;  _x000B_SB 201972; 
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O
InChIInChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)/b10-9+
InChIKeyYOKNWHLCGXMWJI-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des[2-(2-thienylmethyl)] Eprosartan (CAS 148674-34-4): A Specified Impurity Reference Standard for Angiotensin II Receptor Antagonist Quality Control


Des[2-(2-thienylmethyl)] Eprosartan (CAS 148674-34-4), also known as Dealkyl Eprosartan, SB 201972, or Eprosartan Impurity 3, is a structurally characterized process-related impurity of the antihypertensive drug Eprosartan, an angiotensin II AT₁ receptor antagonist . It is chemically defined as (E)-4-{[2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl]methyl}benzoic acid, with a molecular formula of C₁₈H₂₀N₂O₄ and a molecular weight of 328.4 g/mol, lacking the thienylmethyl moiety essential for Eprosartan's pharmacological activity [1]. The compound is officially recognized as a USP reference standard (Dealkyl Eprosartan) and is applied in analytical method development, method validation, quality control, and regulatory ANDA/DMF submissions for Eprosartan-containing products [2].

Why a Generic Impurity Standard Cannot Replace Des[2-(2-thienylmethyl)] Eprosartan in Pharmacopoeial Testing


Pharmaceutical impurities are intrinsically linked to the synthesis route and degradation pathways of the parent drug substance; a generic 'Impurity 3' designation across different angiotensin receptor blockers (ARBs) represents unique chemical entities with different molecular structures, retention times, and regulatory acceptance criteria [1]. Des[2-(2-thienylmethyl)] Eprosartan is specifically generated during Eprosartan synthesis through an incomplete coupling or de-alkylation step, resulting in the loss of the 2-thienylmethyl group that distinguishes Eprosartan from other ARBs such as Losartan or Valsartan [2]. Its identification and quantification are governed by ICH Q3A/Q3B guidelines, and its permissible level in the drug substance is dictated by the Eprosartan-specific USP monograph, making it impossible to interchange this impurity with any other compound from a different ARB class [3].

Quantitative Differentiation of Des[2-(2-thienylmethyl)] Eprosartan: Physicochemical Properties, Pharmacopoeial Status, and Reference Standard Purity


Molecular Weight and Formula Distinguish Des[2-(2-thienylmethyl)] Eprosartan from the Parent Drug Eprosartan

Des[2-(2-thienylmethyl)] Eprosartan has a molecular weight of 328.4 g/mol (molecular formula C₁₈H₂₀N₂O₄), while the parent drug Eprosartan has a molecular weight of 424.5 g/mol (C₂₃H₂₄N₂O₄S) [1][2]. This difference corresponds to the absence of the thienylmethyl group (–CH₂–C₄H₃S, approximately 97 Da) and one sulfur atom. The molecular formula difference (C₅H₄S) enables unambiguous mass spectrometric discrimination: the target compound exhibits an [M+H]⁺ ion at m/z 329.4, whereas Eprosartan gives an [M+H]⁺ ion at m/z 425.5 [1][2].

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Hydrophobicity (XLogP3-AA: 2.9 vs. 4.5) Differentiates Chromatographic Retention Between Des[2-(2-thienylmethyl)] Eprosartan and Eprosartan

The computed octanol-water partition coefficient (XLogP3-AA) for Des[2-(2-thienylmethyl)] Eprosartan is 2.9, approximately 1.6 log units lower than the value of 4.5 for the parent drug Eprosartan [1][2]. This reduced lipophilicity directly translates into earlier elution on reversed-phase C18 columns under generic gradient conditions. The significant ΔXLogP of 1.6 enables baseline chromatographic resolution (Rₛ typically > 2.0) when using standard acetonitrile-ammonium formate (pH 3.0) mobile phases, which is a prerequisite for validated impurity methods per ICH Q2(R1) guidelines [3].

Reversed-phase HPLC method development Lipophilicity comparison Impurity separation optimization

Pharmacopoeial Designation: Des[2-(2-thienylmethyl)] Eprosartan Is Explicitly Specified as 'Eprosartan Impurity 3' and 'Dealkyl Eprosartan (USP)' Under ICH Q3A/Q3B Regulatory Framework

Des[2-(2-thienylmethyl)] Eprosartan is officially designated as a specified impurity in the Eprosartan active pharmaceutical ingredient (API) monograph, listed as 'Eprosartan Impurity 3' and 'Dealkyl Eprosartan (USP)' [1]. Its presence in the drug substance is regulated under ICH Q3A/Q3B guidelines, which require identification and qualification of any impurity exceeding the 0.10% threshold relative to the API [2]. By contrast, unrelated sartan impurities (e.g., Losartan Impurity 3, CAS 114798-36-6; Valsartan Impurity B, CAS 137862-87-4) are chemically distinct entities with their own monographs and cannot be substituted for Eprosartan-related impurity testing .

Pharmacopoeial reference standard ICH Q3A/Q3B compliance ANDA regulatory submission

Validated Purity Profile: Supplied at ≥98% HPLC Purity with COA, ¹H NMR, Mass Spectrometry, and HPLC Documentation

Commercially available Des[2-(2-thienylmethyl)] Eprosartan is supplied at a certified purity of ≥98.0% as determined by HPLC, accompanied by a Certificate of Analysis (COA) that includes ¹H NMR, mass spectrometry, and HPLC chromatograms [1]. This level of characterization meets the requirements for a pharmacopoeial reference standard as defined by USP and European Pharmacopoeia (EP) guidelines. In contrast, generic 'Eprosartan Impurity 3' offerings from non-certified vendors may lack complete spectral characterization or show batch-to-batch variability exceeding ±2% in stated purity .

Certified reference material Chromatographic purity Analytical method validation

Structural Identity Confirmed by NMR and MS: The Absence of the Thienylmethyl Group Is Verified by the Simplification of the ¹H NMR Aromatic Region and Absence of Sulfur Isotopic Pattern in MS

Des[2-(2-thienylmethyl)] Eprosartan lacks the 2-thienylmethyl substituent present in Eprosartan, as confirmed by ¹H NMR: the characteristic thiophene proton signals (δ 6.8–7.4 ppm, 3H multiplet) observed in Eprosartan are absent in the impurity, and the aromatic region reduces from 11 aromatic protons in Eprosartan to 8 aromatic protons in the impurity [1][2]. In mass spectrometry, Eprosartan displays a characteristic M+2 isotopic peak at ~4.3% relative abundance due to the ³⁴S isotope, while Des[2-(2-thienylmethyl)] Eprosartan, containing no sulfur, lacks this isotopic signature entirely [1][2]. The compound is detectable by HPLC-UV, LC-MS, and NMR as stated in its characterization profile, and may require GC analysis for volatile fractions [3].

Structural elucidation ¹H NMR fingerprinting Mass spectrometry sulfur detection

Primary Application Scenarios for Des[2-(2-thienylmethyl)] Eprosartan in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Eprosartan Mesylate Drug Substance

The reference standard is used to develop and validate HPLC/UPLC methods for the simultaneous determination of Eprosartan Mesylate and its specified impurities. The distinct molecular weight (328.4 g/mol vs. 424.5 g/mol for Eprosartan) and the XLogP difference of 1.6 log units (2.9 vs. 4.5) enable robust chromatographic separation, critical for establishing system suitability criteria—specifically resolution between Eprosartan and Impurity 3 [1][2]. A validated gradient method using ammonium formate (pH 3.0) and acetonitrile on a fused-core C18 column achieves resolution >2.0 in under 7 minutes, as demonstrated in the quality-by-design approach by Kalariya et al. [2].

Regulatory ANDA and DMF Submission Support

Procurement of Des[2-(2-thienylmethyl)] Eprosartan as a fully characterized impurity reference standard is mandatory for Abbreviated New Drug Application (ANDA) submissions referencing Eprosartan Mesylate. The compound, recognized as Dealkyl Eprosartan (USP) and Eprosartan Impurity 3, must be used to demonstrate specificity and accuracy of the proposed analytical method per ICH Q2(R1) guidelines, and to establish the impurity profile of the generic drug product [1][3].

Stability-Indicating Assay and Forced Degradation Studies

In forced degradation studies (acid, base, oxidative, thermal, photolytic), Des[2-(2-thienylmethyl)] Eprosartan may form as a degradation product from the parent drug through de-alkylation. Its certified reference standard, supplied at ≥98% HPLC purity with complete spectroscopic documentation, serves as the calibration standard for quantifying this degradant in stability samples. The absence of the sulfur atom (confirmed by MS isotope pattern) provides a clear diagnostic marker to distinguish this impurity from other sulfur-containing degradation products [2][3].

Quality Control Batch Release Testing in API Manufacturing

In commercial production of Eprosartan Mesylate, quantitative determination of Des[2-(2-thienylmethyl)] Eprosartan is performed for every API batch to ensure compliance with pharmacopoeial impurity limits (typically NMT 0.10% per ICH Q3A for unspecified impurities, and NMT 0.15% for specified impurities unless otherwise qualified) [3]. The compound's ICH Q3A/Q3B regulatory designation as a specified impurity makes it a mandatory test parameter; failure to control this impurity within the acceptance criterion can result in batch rejection.

Quote Request

Request a Quote for Des[2-(2-thienylmethyl)] Eprosartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.